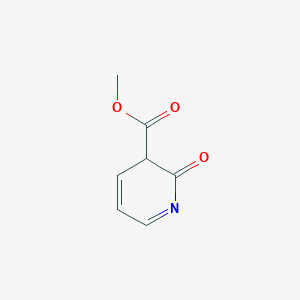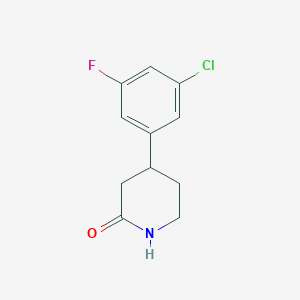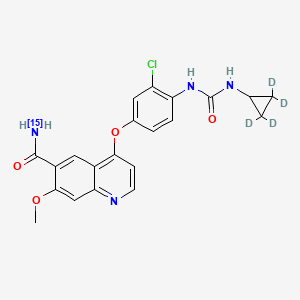
Lenvatinib-15N,d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenvatinib-15N,d4 is a deuterated and nitrogen-15 labeled version of Lenvatinib, a multi-targeted tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Lenvatinib. Lenvatinib itself is known for its potent antitumor activities, inhibiting various receptors such as vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFR), KIT, and RET .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenvatinib-15N,d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen-15 into the Lenvatinib molecule. The process typically starts with the synthesis of deuterated and nitrogen-15 labeled precursors, followed by their incorporation into the Lenvatinib structure through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to ensure consistency and efficiency in large-scale production. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Lenvatinib-15N,d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs .
Scientific Research Applications
Lenvatinib-15N,d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative studies to understand the pharmacokinetics and metabolic profiles of Lenvatinib.
Biology: Employed in studies to investigate the biological pathways and molecular targets of Lenvatinib.
Medicine: Utilized in preclinical and clinical research to evaluate the efficacy and safety of Lenvatinib in various cancer treatments.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the bioavailability and therapeutic effects of Lenvatinib
Mechanism of Action
Lenvatinib-15N,d4 exerts its effects by inhibiting the kinase activities of various receptor tyrosine kinases, including VEGFR1-3, FGFR1-4, PDGFR, KIT, and RET. These receptors play a crucial role in the activation of signal transduction pathways involved in cell proliferation, migration, apoptosis, and differentiation. By blocking these receptors, this compound can inhibit tumor growth, angiogenesis, and metastasis .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: Another multi-targeted tyrosine kinase inhibitor used in cancer treatment.
Sunitinib: A tyrosine kinase inhibitor that targets similar receptors as Lenvatinib.
Axitinib: A selective inhibitor of VEGFRs used in the treatment of renal cell carcinoma.
Uniqueness
Lenvatinib-15N,d4 is unique due to its deuterated and nitrogen-15 labeled structure, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C21H19ClN4O4 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-(15N)carboxamide |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2,23+1 |
InChI Key |
WOSKHXYHFSIKNG-AZNYUICASA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)[15NH2])Cl)[2H] |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester](/img/structure/B12362165.png)
![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)
![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)
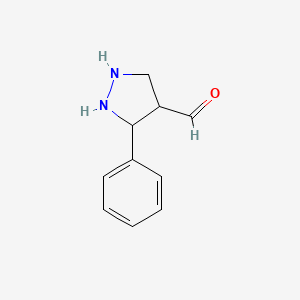

![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)
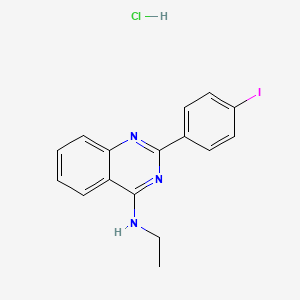
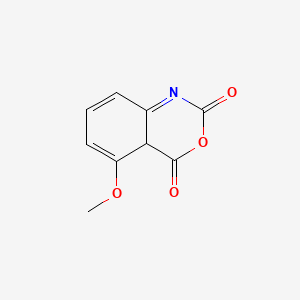
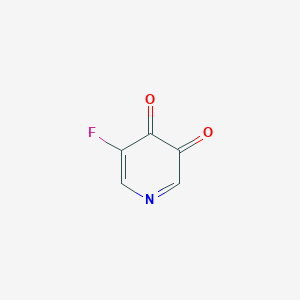
![(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride](/img/structure/B12362211.png)
![N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine](/img/structure/B12362216.png)
![(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362218.png)
